molecular formula C9H14O4 B1298668 Cis-dimethyl cyclopentane-1,3-dicarboxylate CAS No. 39590-04-0

Cis-dimethyl cyclopentane-1,3-dicarboxylate

Cat. No. B1298668
Key on ui cas rn: 39590-04-0
M. Wt: 186.2 g/mol
InChI Key: SQFQEQDRLAZVJQ-KNVOCYPGSA-N
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Patent
US09139534B2

Procedure details

A 22-L, 3-neck, round bottom flask was equipped with a J-KEM temperature controller, a mechanical stirrer, a nitrogen inlet, and an addition funnel. The flask was flushed with nitrogen then charged with anhydrous THF (5 L) and diisopropylamine (731 mL, 5.219 mol). The solution was cooled to −20° C. using a dry ice/acetone bath. The stirring mixture was slowly treated with 1.6 M n-butyllithium in hexanes (3.02 L, 4.833 mol) via cannula over 1 h maintaining the temperature between −20° C. and −27° C. The reaction mixture was cooled to −40° C. and hexamethylphosphoramide (2.7 L, 16.317 mol) was slowly added via addition funnel over 40 min. The reaction mixture was cooled to −73° C. and dimethyl cyclopentane-1,3-dicarboxylate (360 g, 1.933 mol) dissolved in anhydrous THF (2 L) was slowly added via addition funnel over 2 h. The reaction mixture was warmed to −10° C. and stirred at that temperature for 30 min, then cooled to 70° C. and treated with 1-bromo-2-chloroethane (267 mL, 3.209 mol) via addition funnel over 4 h. The reaction mixture was allowed to slowly warm to room temperature over 12 h and then was quenched with saturated aqueous ammonium chloride (2 L) over 90 min. The reaction mixture was diluted with hexane (2 L), the layers were separated, and the aqueous layer was further extracted with hexane (3×2 L). The combined organic layers were washed with brine (2×1 L), dried over sodium sulfate, filtered, and concentrated to a brown oil. The crude product was purified by silica gel purification (0-10% ethyl acetate/hexane). The product containing fractions were concentrated to near dryness and diluted with hexanes. The resulting crystalline solids were filtered and washed with hexane (200 mL) providing pure product as a clear crystalline solid. Additional batches of product were obtained from the filtrate in a similar manner. All product batches were combined to provide 208 g (51%) of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate as a clear crystalline solid. 1H NMR (500 Hz, CDCl3) δ ppm 3.68 (s, 6H), 2.03 (d, J=6.4 Hz, 4H), 1.90 (s, 2H), 1.67 (d, J=7.0, 4H).
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
3.02 L
Type
reactant
Reaction Step Two
Quantity
2.7 L
Type
reactant
Reaction Step Three
Quantity
360 g
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
267 mL
Type
reactant
Reaction Step Five
Quantity
731 mL
Type
reactant
Reaction Step Six
Name
Quantity
5 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)[CH3:2].C([Li])CCC.CN(C)P(N(C)C)(N(C)C)=O.[CH:24]1([C:33]([O:35][CH3:36])=[O:34])[CH2:28][CH2:27][CH:26]([C:29]([O:31][CH3:32])=[O:30])[CH2:25]1.BrCCCl>C1COCC1>[C:26]12([C:29]([O:31][CH3:32])=[O:30])[CH2:25][C:24]([C:33]([O:35][CH3:36])=[O:34])([CH2:1][CH2:2]1)[CH2:28][CH2:27]2

Inputs

Step One
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
3.02 L
Type
reactant
Smiles
Step Three
Name
Quantity
2.7 L
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Four
Name
Quantity
360 g
Type
reactant
Smiles
C1(CC(CC1)C(=O)OC)C(=O)OC
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
267 mL
Type
reactant
Smiles
BrCCCl
Step Six
Name
Quantity
731 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
5 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between −20° C. and −27° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −40° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −73° C.
ADDITION
Type
ADDITION
Details
was slowly added via addition funnel over 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature over 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous ammonium chloride (2 L) over 90 min
Duration
90 min
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with hexane (2 L)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with hexane (3×2 L)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel purification (0-10% ethyl acetate/hexane)
ADDITION
Type
ADDITION
Details
The product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
ADDITION
Type
ADDITION
Details
diluted with hexanes
FILTRATION
Type
FILTRATION
Details
The resulting crystalline solids were filtered
WASH
Type
WASH
Details
washed with hexane (200 mL)
CUSTOM
Type
CUSTOM
Details
providing pure product as a clear crystalline solid
CUSTOM
Type
CUSTOM
Details
Additional batches of product were obtained from the filtrate in a similar manner

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12(CCC(CC1)(C2)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 208 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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